4-(4-ethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(4-Ethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a bicyclic pyrrolopyrimidine scaffold. The compound features a 4-ethoxyphenyl substituent at position 4 and a 2-hydroxypropyl group at position 4. The 2-hydroxypropyl moiety introduces a polar, protic functional group, which may improve aqueous solubility and enable hydrogen-bonding interactions in biological targets .
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-6-(2-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-3-24-12-6-4-11(5-7-12)15-14-13(18-17(23)19-15)9-20(16(14)22)8-10(2)21/h4-7,10,15,21H,3,8-9H2,1-2H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOZQNWCLPCJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC(C)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-ethoxyphenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Features
- Pyrrolo[3,4-d]pyrimidine core : This bicyclic structure is known for its diverse biological activities.
- Substituents : The ethoxy and hydroxy groups enhance solubility and bioactivity.
Anticancer Activity
Recent studies have indicated that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of various kinases involved in cancer cell proliferation. The presence of the ethoxy group has been shown to enhance the inhibitory activity against tumor cell lines.
- Case Study : A study demonstrated that a derivative similar to our compound exhibited cytotoxicity against ovarian and breast cancer cell lines while maintaining low toxicity toward normal cells .
Antidiabetic Effects
Pyrrolo[3,4-d]pyrimidines have also been explored for their antidiabetic properties:
- Insulin Sensitivity : Research indicates that these compounds can enhance insulin sensitivity in adipocytes. For example, a compound with a similar structure was found to increase glucose uptake significantly .
- In Vivo Studies : In animal models, administration of these compounds led to reduced blood glucose levels without adverse effects on insulin secretion.
Antimicrobial Activity
The antimicrobial potential of pyrrolo[3,4-d]pyrimidines has been investigated:
- In Vitro Efficacy : Compounds have shown promising results against various bacterial strains. A derivative demonstrated effective inhibition of bacterial growth without cytotoxicity to VERO cells .
- Broader Implications : These findings suggest potential applications in treating infections resistant to conventional antibiotics.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares its core pyrrolo[3,4-d]pyrimidine-2,5-dione structure with analogs, but differences in substituents significantly alter physicochemical and biological properties. Key comparisons include:
*EWG = Electron-withdrawing group.
Key Observations:
- Lipophilicity: The ethoxy group in the target compound provides intermediate lipophilicity between methoxy (less lipophilic) and chloro (highly lipophilic) substituents .
- Solubility: The 2-hydroxypropyl group likely improves aqueous solubility compared to analogs with benzyl or methylbenzyl groups (e.g., compounds in and ) .
- Hydrogen Bonding: The hydroxyl group in the target compound and the 2-hydroxyphenyl analog () may enhance binding to biological targets (e.g., enzymes or receptors) via hydrogen-bond interactions .
Spectral and Analytical Comparisons
- Melting Points: The hydroxypropyl substituent may lower the melting point compared to the 220°C observed for the 2-hydroxyphenyl analog (), due to reduced crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
